molecular formula C14H23N3OS B256406 4-butyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)cyclohexane-1-carboxamide

4-butyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)cyclohexane-1-carboxamide

カタログ番号 B256406
分子量: 281.42 g/mol
InChIキー: XJWBVMDBYBJDNQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-butyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)cyclohexane-1-carboxamide, also known as BNTX, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. BNTX belongs to the class of compounds known as positive allosteric modulators (PAMs) of the GABAB receptor. The GABAB receptor is a member of the G protein-coupled receptor family and is involved in the regulation of neurotransmitter release in the central nervous system.

作用機序

4-butyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)cyclohexane-1-carboxamide acts as a positive allosteric modulator of the GABAB receptor, which means it enhances the activity of the receptor. The GABAB receptor is a member of the G protein-coupled receptor family and is involved in the regulation of neurotransmitter release in the central nervous system. 4-butyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)cyclohexane-1-carboxamide binds to a specific site on the receptor, which enhances the activity of the receptor and increases the release of neurotransmitters.
Biochemical and Physiological Effects:
4-butyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)cyclohexane-1-carboxamide has been shown to have anxiolytic, anticonvulsant, and analgesic effects in animal models. It has also been investigated for its potential as a treatment for drug addiction and alcoholism. 4-butyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)cyclohexane-1-carboxamide has been shown to reduce the reinforcing effects of drugs of abuse, such as cocaine and methamphetamine, in animal models. It has also been shown to reduce alcohol consumption in rats.

実験室実験の利点と制限

One advantage of using 4-butyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)cyclohexane-1-carboxamide in lab experiments is that it is a selective modulator of the GABAB receptor, which means it does not interact with other receptors in the central nervous system. This makes it a useful tool for studying the role of the GABAB receptor in various neurological and psychiatric disorders. One limitation of using 4-butyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)cyclohexane-1-carboxamide in lab experiments is that it has a short half-life, which means it must be administered frequently to maintain its effects.

将来の方向性

There are several future directions for the study of 4-butyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)cyclohexane-1-carboxamide. One direction is to investigate its potential as a treatment for neurological and psychiatric disorders, such as anxiety, depression, and schizophrenia. Another direction is to investigate its potential as a treatment for drug addiction and alcoholism. Additionally, future studies could focus on improving the synthesis method of 4-butyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)cyclohexane-1-carboxamide to increase its yield and reduce its cost. Finally, studies could investigate the long-term effects of 4-butyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)cyclohexane-1-carboxamide on the central nervous system and its potential for toxicity.

合成法

The synthesis of 4-butyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)cyclohexane-1-carboxamide involves the reaction of 4-butylcyclohexanone with thiosemicarbazide, followed by the reaction of the resulting product with methyl iodide. The final step involves the reaction of the resulting product with cyclohexanecarboxylic acid chloride. The yield of 4-butyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)cyclohexane-1-carboxamide using this method is approximately 50%.

科学的研究の応用

4-butyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)cyclohexane-1-carboxamide has been extensively studied for its potential as a therapeutic agent for various neurological and psychiatric disorders. It has been shown to enhance the activity of the GABAB receptor, which is involved in the regulation of neurotransmitter release in the central nervous system. 4-butyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)cyclohexane-1-carboxamide has been shown to have anxiolytic, anticonvulsant, and analgesic effects in animal models. It has also been investigated for its potential as a treatment for drug addiction and alcoholism.

特性

製品名

4-butyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)cyclohexane-1-carboxamide

分子式

C14H23N3OS

分子量

281.42 g/mol

IUPAC名

4-butyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)cyclohexane-1-carboxamide

InChI

InChI=1S/C14H23N3OS/c1-3-4-5-11-6-8-12(9-7-11)13(18)15-14-17-16-10(2)19-14/h11-12H,3-9H2,1-2H3,(H,15,17,18)

InChIキー

XJWBVMDBYBJDNQ-UHFFFAOYSA-N

SMILES

CCCCC1CCC(CC1)C(=O)NC2=NN=C(S2)C

正規SMILES

CCCCC1CCC(CC1)C(=O)NC2=NN=C(S2)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。